Sigma-1 Receptor Binding Affinity Outperforms Chloro and Des-Methoxy Analogs
The target compound binds sigma-1 receptor with Ki = 2.5 nM and sigma-2 with Ki = 283 nM, yielding a >113-fold sigma-1 selectivity [1]. In contrast, the 4-chloro analog (CAS 1019487-47-8) shows no detectable sigma receptor binding and instead inhibits 11β-HSD1 (EC50 = 37 nM) [2]. The 4-bromo-des-methoxy analog (CAS 1223891-03-9) binds BAZ2B with Ki = 1000 nM, a >400-fold weaker interaction than the target compound‘s sigma-1 affinity [3]. This demonstrates that the 4-bromo-6-methoxy substitution pattern is uniquely required for high-affinity sigma-1 engagement.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) vs. primary target of analogs |
|---|---|
| Target Compound Data | Ki (sigma-1) = 2.5 nM; Ki (sigma-2) = 283 nM |
| Comparator Or Baseline | 4-chloro analog: EC50 (11β-HSD1) = 37 nM; 4-bromo-des-methoxy analog: Ki (BAZ2B) = 1000 nM |
| Quantified Difference | >113-fold sigma-1 selectivity; >400-fold stronger sigma-1 affinity vs. des-methoxy BAZ2B affinity |
| Conditions | Radioligand displacement assays: [3H]-(+)-pentazocine (sigma-1, guinea pig brain membranes); [3H]DTG (sigma-2, rat liver membranes). 11β-HSD1: [3H]cortisol production in HEK293 cells. BAZ2B: BROMOscan assay. |
Why This Matters
Researchers requiring a high-affinity, sigma-1-selective probe must select the 4-bromo-6-methoxy derivative, as structurally similar halogen or des-methoxy analogs do not engage sigma receptors.
- [1] BindingDB. BDBM50615633 (CHEMBL5289055): Ki (sigma-1) = 2.5 nM; Ki (sigma-2) = 283 nM. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50615633 View Source
- [2] BindingDB. BDBM50382819 (CHEMBL2023584): EC50 (11β-HSD1) = 37 nM for 4-chloro analog. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50382819 View Source
- [3] BindingDB. BDBM50572130: Ki (BAZ2B) = 1000 nM for 4-bromo-des-methoxy analog. https://w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
